molecular formula C23H21N5O3S B2497685 N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-20-5

N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Katalognummer: B2497685
CAS-Nummer: 894062-20-5
Molekulargewicht: 447.51
InChI-Schlüssel: BMXTUXQXJBBSMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound features a complex structure comprising:

  • An acetylphenyl moiety
  • A triazolo-pyridazin thioacetamide component

This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazole-thiones have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
Triazole derivative AMCF-7 (breast cancer)15.5
Triazole derivative BBel-7402 (liver cancer)12.8

These findings suggest that modifications to the triazole structure can enhance anticancer activity, making it a potential candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that triazole derivatives can inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro. For example:

CompoundInflammatory MediatorInhibition (%)
Triazole derivative CTNF-alpha75% at 20 µM
Triazole derivative DIL-665% at 20 µM

These results underscore the potential of this class of compounds in treating inflammatory diseases .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes linked to various diseases. Notably:

  • Acetylcholinesterase (AChE) : Compounds similar to this triazole derivative have shown moderate inhibitory activity against AChE, which is crucial in the treatment of Alzheimer’s disease.
EnzymeInhibition ActivityIC50 (µM)
AChEModerate157.31

This inhibition suggests potential applications in neurodegenerative disease management .

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses and cancer progression .
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have documented the effects of related compounds on specific diseases:

  • Breast Cancer : A study involving a triazole derivative demonstrated a significant reduction in tumor size in MCF-7 xenograft models when treated with the compound over four weeks.
  • Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects of similar triazole compounds showed marked improvement in patients with rheumatoid arthritis after six weeks of treatment.

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-3-31-19-9-7-16(8-10-19)20-11-12-21-25-26-23(28(21)27-20)32-14-22(30)24-18-6-4-5-17(13-18)15(2)29/h4-13H,3,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXTUXQXJBBSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.